Diarylanilide Yellow
Overview
Description
Diarylanilide Yellow is an organic compound classified as a diarylide pigment. It is widely used as a yellow pigment in various applications, including inks, paints, and plastics. The compound is derived from 3,3’-dichlorobenzidine and is known for its bright yellow color, high tinting strength, and good transparency .
Preparation Methods
The synthesis of C.I. Pigment Yellow 12 involves the reaction of doubly diazotized aromatic diamines (derivatives of benzidine) with acetoacetanilides . The preparation method typically includes the following steps:
Chemical Reactions Analysis
Diarylanilide Yellow undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the pigment, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diarylanilide Yellow has a wide range of scientific research applications:
Chemistry: It is used as a standard pigment in the printing ink industry due to its stability and bright color.
Biology: The pigment is used in biological staining techniques to visualize cellular components.
Medicine: Research is being conducted on the potential use of the pigment in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diarylanilide Yellow involves its interaction with light and other chemical compounds. The pigment absorbs light in the visible spectrum, which gives it its characteristic yellow color. The molecular structure of the pigment allows it to form stable complexes with other molecules, enhancing its stability and color properties .
Comparison with Similar Compounds
Diarylanilide Yellow is part of the diarylide pigment family, which includes several other yellow pigments. Some similar compounds include:
Pigment Yellow 13: Similar in structure but with different substituents on the aromatic rings.
Pigment Yellow 83: Known for its excellent lightfastness and heat stability.
Pigment Yellow 81: Used in applications requiring high tinting strength and transparency.
Compared to these similar compounds, C.I. Pigment Yellow 12 is unique due to its specific molecular structure, which provides a balance of color strength, transparency, and stability .
Properties
IUPAC Name |
2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCOVOVCHIHPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26Cl2N6O4 | |
Record name | DIARYLANILIDE YELLOW | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20114 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021451, DTXSID70859966 | |
Record name | C.I. Pigment Yellow 12 | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1021451 | |
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Record name | 2,2'-{(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[(E)-diazene-2,1-diyl]}bis(3-oxo-N-phenylbutanamide) | |
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Molecular Weight |
629.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992), Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid, Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline] | |
Record name | DIARYLANILIDE YELLOW | |
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Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |
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Record name | C.I. Pigment Yellow 12 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | DIARYLANILIDE YELLOW | |
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Density |
1.22 (NTP, 1992) - Denser than water; will sink | |
Record name | DIARYLANILIDE YELLOW | |
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Color/Form |
A yellow diazo pigment. | |
CAS No. |
6358-85-6, 86349-57-7 | |
Record name | DIARYLANILIDE YELLOW | |
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Record name | Pigment Yellow 12 | |
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Record name | C.I. Pigment Yellow 12 | |
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Record name | Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-oxo-N-phenyl-, labeled with carbon-14 | |
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Record name | Benzidine Yellow | |
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Record name | C.I. Pigment Yellow 12 | |
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Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] | |
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Record name | BENZIDINE YELLOW | |
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Record name | C.I. PIGMENT YELLOW 12 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |
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Melting Point |
593 to 608 °F (decomposes) (NTP, 1992), 320 °C | |
Record name | DIARYLANILIDE YELLOW | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20114 | |
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Record name | C.I. PIGMENT YELLOW 12 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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